molecular formula C22H22N2O6 B2531588 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883086-44-0

3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Cat. No.: B2531588
CAS No.: 883086-44-0
M. Wt: 410.426
InChI Key: OZVBZXRCBNLPFF-UHFFFAOYSA-N
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Description

This compound is a dimeric pyridinone derivative linked via a benzo[d][1,3]dioxol-5-ylmethylene group. Its structure features two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one units bridged by a methylene group attached to a benzodioxole moiety.

Properties

IUPAC Name

3-[1,3-benzodioxol-5-yl-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-11-7-14(25)19(21(27)23(11)3)18(13-5-6-16-17(9-13)30-10-29-16)20-15(26)8-12(2)24(4)22(20)28/h5-9,18,25-26H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVBZXRCBNLPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC3=C(C=C2)OCO3)C4=C(C=C(N(C4=O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step organic synthesis process. One common approach is the condensation reaction between benzo[d][1,3]dioxole-5-carbaldehyde and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the bis compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl groups on the pyridinone rings can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : The compound can be reduced to remove oxygen atoms, potentially forming hydroxylamine derivatives.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Electrophilic reagents such as nitric acid (HNO₃) or bromine (Br₂) are typically employed.

Major Products Formed

  • Oxidation: : Formation of pyridinone-2-carboxylic acids.

  • Reduction: : Formation of hydroxylamine derivatives.

  • Substitution: : Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) exhibit significant antibacterial properties. For instance, compounds with the benzo[d][1,3]dioxole structure have been shown to inhibit bacterial growth effectively against strains such as Escherichia coli and Pseudomonas aeruginosa .

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for various enzymes. For example:

  • α-Glucosidase Inhibition : It has been evaluated for its potential in managing diabetes by inhibiting α-glucosidase activity .
  • Acetylcholinesterase Inhibition : The compound has also shown promise as an acetylcholinesterase inhibitor, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antibacterial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of related compounds. The findings revealed that certain derivatives displayed potent antibacterial activity with IC50 values significantly lower than standard antibiotics . This underscores the potential of the benzo[d][1,3]dioxole framework in developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition Mechanism

In another investigation focusing on enzyme inhibition, researchers synthesized various derivatives of the compound and assessed their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that modifications to the dioxole moiety enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .

Data Tables

Application AreaCompound ActivityReference
AntimicrobialInhibition of E. coli
Enzyme Inhibitionα-Glucosidase and Acetylcholinesterase
Biological ActivityAntibacterial and anti-inflammatory

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug development, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Key Findings

Structural Impact on Properties: The target compound's benzodioxole moiety enhances electron density compared to the nitro-substituted analog (), which may improve solubility in polar solvents or alter chelation efficiency. The pyrido-pyrimidinones () and LASSBio-1691 () demonstrate how benzodioxole integration into larger heterocycles diversifies biological activity.

Synthetic Efficiency :

  • Microwave-assisted synthesis () achieves moderate yields (75%) but higher melting points (≥260°C), suggesting robust crystallinity.
  • The target compound likely requires milder conditions than FR4 (), which involves multi-step functionalization.

Application Trends: Flame retardancy: FR4 () highlights benzodioxole's role in enhancing thermal stability.

Biological Activity

The compound 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) represents a unique class of organic molecules that have garnered attention due to their potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves the reaction of benzo[d][1,3]dioxole derivatives with pyridinone precursors under specific conditions to yield the target compound. The synthetic pathway often emphasizes the importance of functional groups in enhancing biological activity.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising results against various cancer cell lines. In a study evaluating cytotoxicity against lung carcinoma (A549), colon carcinoma (HCT116), and breast adenocarcinoma (MCF7) cell lines, derivatives demonstrated moderate to high cytotoxic effects compared to standard chemotherapy agents like daunorubicin .

Cell Line IC50 Values (µM) Reference Compound
A54915Daunorubicin
HCT11620Daunorubicin
MCF718Daunorubicin

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall biosynthesis, particularly targeting Mur ligases .

Antioxidant Properties

Antioxidant assays have indicated that this compound possesses significant free radical scavenging activity. The hydroxyl groups present in its structure are thought to contribute to its ability to neutralize reactive oxygen species (ROS), which is critical in preventing oxidative stress-related cellular damage .

Case Studies and Research Findings

  • Cytotoxicity Study : A recent study assessed the cytotoxic effects of various derivatives on cancer cell lines. The findings revealed that modifications to the benzo[d][1,3]dioxole structure could enhance potency against specific cancer types .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial efficacy of this compound against several pathogens. Results indicated a broad spectrum of activity, particularly against resistant strains .
  • Pharmacokinetic Profiling : In silico studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies suggest favorable profiles for oral bioavailability and cell permeability, making it a potential candidate for drug development .

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